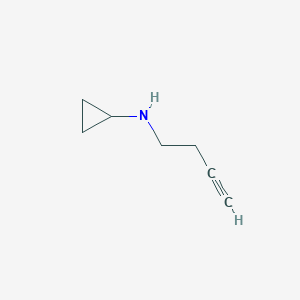
N-(2,2-dimethylpropyl)pyridin-4-amine
Descripción general
Descripción
“N-(2,2-dimethylpropyl)pyridin-4-amine” is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for “N-(2,2-dimethylpropyl)pyridin-4-amine” is1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 . This indicates that the compound has a pyridine ring with an amine group attached to the 4th carbon and a 2,2-dimethylpropyl group attached to the nitrogen.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties : A review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting the preparation and properties of these organic compounds, their protonated/deprotonated forms, and their complex compounds. This review emphasizes the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas for future investigation, including the exploration of unknown analogues (Boča, Jameson, & Linert, 2011).
Nutritional Aspects and Cancer Research : Snyderwine (1994) reviews the role of food-derived heterocyclic amines, such as PhIP, in human breast cancer, linking dietary factors to the incidence of cancer and suggesting that these compounds may be etiological agents in human mammary cancer (Snyderwine, 1994).
Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications : Li et al. (2019) review the synthesis, chemistry, and applications of heterocyclic N-oxide derivatives, including those from pyridine. These compounds are highlighted for their roles in forming metal complexes, designing catalysts, and medicinal applications, showcasing their versatility in chemistry and pharmacology (Li et al., 2019).
Biogenic Amines in Food Safety : The analysis and implications of biogenic amines in foods, including their toxicity and role as indicators of food freshness or spoilage, are discussed by Önal (2007). This review encompasses various analytical methods for quantifying biogenic amines in food, highlighting the importance of monitoring these compounds for ensuring food safety (Önal, 2007).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds : Bhat and Gogate (2021) provide an overview of advanced oxidation processes (AOPs) for the degradation of nitrogen-containing compounds, including amines and dyes, in water treatment. This review discusses the efficiency of various AOPs, the mechanisms involved, and their potential applications in environmental management (Bhat & Gogate, 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives, have been reported to inhibit cyclin-dependent protein kinases (cdks) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
If it shares similarities with the aforementioned compounds, it may interact with its targets (potentially cdks) to inhibit their activity . This inhibition could lead to changes in cell cycle regulation and transcription, potentially slowing the growth of cancer cells .
Biochemical Pathways
If it acts similarly to other cdk inhibitors, it could affect pathways related to cell cycle regulation and transcription .
Result of Action
If it acts similarly to other cdk inhibitors, it could potentially slow the growth of cancer cells by inhibiting cell cycle regulation and transcription .
Action Environment
It’s worth noting that similar compounds have been synthesized as ionic liquids, which are known for their environmentally friendly properties, such as low volatility and high thermal stability .
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-12-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBPRHUDVVIAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)




amine](/img/structure/B1453553.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
